molecular formula C11H15IO B13694910 4-(tert-Butoxy)-3-iodotoluene

4-(tert-Butoxy)-3-iodotoluene

Cat. No.: B13694910
M. Wt: 290.14 g/mol
InChI Key: JUQBDJYOEFRWHP-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-iodotoluene is an organic compound that features a tert-butoxy group and an iodine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-iodotoluene typically involves the iodination of 4-(tert-butoxy)toluene. One common method is the reaction of 4-(tert-butoxy)toluene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-iodotoluene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The tert-butoxy group can be oxidized under certain conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-(tert-butoxy)-3-azidotoluene or 4-(tert-butoxy)-3-cyanotoluene.

    Oxidation Reactions: Products include 4-(tert-butoxy)-3-iodobenzoic acid.

    Reduction Reactions: The major product is 4-(tert-butoxy)toluene.

Scientific Research Applications

4-(tert-Butoxy)-3-iodotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of radiolabeled compounds for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-iodotoluene in chemical reactions involves the reactivity of the iodine atom and the tert-butoxy group. The iodine atom can participate in electrophilic substitution reactions, while the tert-butoxy group can undergo nucleophilic attack or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-3-iodotoluene is unique due to the presence of both a tert-butoxy group and an iodine atom on the same aromatic ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-iodo-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15IO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

JUQBDJYOEFRWHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)I

Origin of Product

United States

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